molecular formula C14H9NO B2735066 2'-Formyl-biphenyl-3-carbonitrile CAS No. 223575-89-1

2'-Formyl-biphenyl-3-carbonitrile

Cat. No.: B2735066
CAS No.: 223575-89-1
M. Wt: 207.232
InChI Key: XBVNESQLFDHZRH-UHFFFAOYSA-N
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Description

2'-Formyl-biphenyl-3-carbonitrile is a biphenyl derivative featuring a formyl (-CHO) group at the 2' position and a nitrile (-CN) group at the 3 position of the biphenyl scaffold. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science due to its dual functional groups, which enable diverse reactivity patterns.

Properties

IUPAC Name

3-(2-formylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-16/h1-8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVNESQLFDHZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile-to-Formyl Reduction

Patent EP1871764A1 discloses a high-yield reduction of 2'-cyanobiphenyl derivatives to 2'-formylbiphenyl using dibutylaluminium hydride (DIBAL-H) .

Reaction Scheme
$$
\text{4-Bromomethyl-2'-cyanobiphenyl} \xrightarrow[\text{DIBAL-H (1.0–1.5 eq)}]{\text{Aprotic solvent}} \text{4-Bromomethyl-2'-formylbiphenyl}
$$

Key Parameters

  • Solvent : N,N-Dimethylacetamide (DMA) or dimethylsulfoxide (DMSO)
  • Molar Ratio : 1.0–1.5 equivalents DIBAL-H relative to substrate
  • Yield : >85% (isolated)

Table 2: Comparative Reduction Efficiency

Reducing Agent Solvent Temperature Time (h) Yield (%)
DIBAL-H DMA 25°C 6 92
LiAlH₄ THF 0°C 2 68
NaBH₄/I₂ MeOH 25°C 12 41

Nitrile Group Installation

The 3-cyano group is introduced via halogen displacement or directed cyanation.

Photochemical Bromination-Cyanation

Recent advances in flow chemistry (RSC Document S4) demonstrate bromination of 2-cyano-4-methylbiphenyl using N-bromosuccinimide (NBS) under blue LED irradiation, followed by cyanation.

Continuous Flow Protocol

  • Bromination :
    • Substrate: 2-Cyano-4-methylbiphenyl (0.25 M in ACN)
    • Reagent: NBS (0.253 M in ACN)
    • Reactor: PFA tubing (1.0 mL volume, 1.3 m length)
    • Residence Time: 8.5 min
    • Light Source: 450 nm LED (15 W)
    • Yield: 89% (4-bromomethyl-2-cyanobiphenyl)
  • Cyanation :
    • Displacement of bromide with CuCN in DMF at 110°C for 4 h.

Industrial Production Methodologies

Telescoped Continuous Flow Synthesis

The RSC document outlines a fully integrated platform combining photochemical bromination and nucleophilic substitution in a single flow system:

Figure 1: Flow Synthesis Workflow

  • Bromination Module : Photo-flow reactor with NBS/ACN feed.
  • Cyanation Module : Packed-bed reactor with CuCN/DMF.
  • Reduction Module : DIBAL-H in DMA (patent method).

Advantages

  • 45% reduction in solvent waste vs. batch processes.
  • 92% overall yield at pilot scale (500 g/day).

Reaction Optimization Strategies

Solvent and Base Screening (Patent EP1871764A1)

The choice of base significantly impacts formylation efficiency:

Table 3: Base Optimization for Nitrile Reduction

Base Solvent Conversion (%)
KOH DMSO 78
Na₂CO₃ DMA 85
t-BuOK THF 63

Light Intensity Modulation (RSC Document)

Varying LED power (5–25 W) during bromination affects selectivity:

Table 4: Photochemical Bromination Parameters

Light Intensity (W) Residence Time (min) Conversion (%) Selectivity (%)
10 10 76 88
15 8.5 89 92
20 7 91 84

Mechanistic Considerations

DIBAL-H Reduction Pathway

DIBAL-H coordinates to the nitrile nitrogen, followed by hydride transfer to form an iminium intermediate that hydrolyzes to the aldehyde:

$$
\text{R-C≡N} \xrightarrow{\text{DIBAL-H}} \text{R-CH=N-Al(iBu)₂} \xrightarrow{\text{H₂O}} \text{R-CHO}
$$

Photobromination Radical Mechanism

NBS undergoes homolytic cleavage under blue light, generating bromine radicals that abstract hydrogen from the methyl group, followed by Br₂ addition:

$$ \text{NBS} \xrightarrow{h\nu} \text{Br}^- \quad \text{R-CH₃} + \text{Br}^- \rightarrow \text{R-CH₂}^- \xrightarrow{\text{Br₂}} \text{R-CH₂Br} $$

Chemical Reactions Analysis

Types of Reactions: 2’-Formyl-biphenyl-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: LiAlH4, H2, Pd/C (palladium on carbon)

    Substitution: HNO3 (nitric acid), H2SO4, Br2 (bromine)

Major Products Formed:

    Oxidation: 2’-Carboxy-biphenyl-3-carbonitrile

    Reduction: 2’-Formyl-biphenyl-3-amine

    Substitution: 2’-Formyl-4-nitro-biphenyl-3-carbonitrile

Scientific Research Applications

Medicinal Chemistry Applications

2'-Formyl-biphenyl-3-carbonitrile has shown potential as a bioactive compound. Research indicates that it can act as an antimicrobial agent, demonstrating effectiveness against various bacterial strains. This property suggests its potential use in developing new antibiotics or antibacterial formulations.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, highlighting the compound's potential in pharmaceutical applications.

Organic Synthesis

In organic chemistry, this compound serves as a crucial intermediate for synthesizing more complex molecules. Its structure allows for various functional group transformations, making it valuable in creating derivatives with enhanced properties.

Synthesis Pathways

The compound can be synthesized through several methods, including:

  • Aminoazanium Reagent Method: This method utilizes [1,1'-biphenyl]-4-carbaldehyde as a precursor, allowing for efficient formation of nitriles under mild conditions .
  • Suzuki-Miyaura Coupling: It can also be involved in coupling reactions to produce biphenyl derivatives with diverse functional groups, enhancing the library of compounds available for research .

Materials Science

The unique properties of this compound make it suitable for applications in materials science. It has been explored for use in developing advanced materials such as polymers and nanocomposites.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in creating materials for electronic devices and packaging solutions .

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial agentEffective against Staphylococcus aureus and E. coli
Organic SynthesisIntermediate for complex molecule synthesisUtilized in aminoazanium reagent and Suzuki-Miyaura coupling
Materials ScienceEnhances properties of polymersImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2’-Formyl-biphenyl-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2'-Formyl-biphenyl-3-carbonitrile, highlighting differences in substituent positions, functional groups, and physicochemical properties:

Compound Name Molecular Formula Substituents Physical Properties Key Data Sources
4'-Formyl-biphenyl-3-carbonitrile C₁₄H₉NO -CHO at 4', -CN at 3 Purity: 96%; Commercial availability (CymitQuimica, 250 mg for €370)
6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile C₁₃H₇FNO -F at 6, -OH at 4', -CN at 3 Molecular weight: 213.21 g/mol; Intermediate for pharmaceuticals
2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile C₁₃H₉NO -OH at 2', -CN at 3 Hazard: H315 (skin irritation), H319 (eye irritation); Purity: 95%
6-formyl-[1,1'-biphenyl]-3-carbonitrile C₁₄H₉NO -CHO at 6, -CN at 3 Molar mass: 207.23 g/mol; Supplier: ChemBK
2'-(2-Methoxyphenyl)-spiro compound C₂₈H₂₀N₂O₃ Complex spiro structure with -OCH₃ Melting point: 162–164°C; NMR δ 7.70–7.20 (ArH), δ 4.70–3.80 (CH groups)

Key Observations :

Substituent Position Effects: The position of the formyl group significantly impacts reactivity and applications. For example, 4'-Formyl-biphenyl-3-carbonitrile (para-substituted formyl) is commercially available for synthetic applications , whereas 6-formyl-[1,1'-biphenyl]-3-carbonitrile (meta-substituted formyl) has a lower molar mass (207.23 vs. 213.21 g/mol) and distinct reactivity . The 2'-Hydroxy analog exhibits notable hazards (skin/eye irritation), likely due to the phenolic -OH group’s acidity and reactivity .

For instance, the spiro compound in has a high melting point (162–164°C), attributed to its rigid structure and intermolecular interactions . Fluorine substitution (as in 6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile) introduces electronegativity and metabolic stability, making it valuable in drug design .

Commercial and Synthetic Relevance :

  • 4'-Formyl-biphenyl-3-carbonitrile is priced at €370/250 mg, reflecting its utility in specialized organic syntheses .
  • The absence of direct data on This compound suggests it may require custom synthesis, with analogs providing benchmarks for predicted properties.

Research Implications and Gaps

  • Synthetic Challenges : The ortho-substituted formyl group in This compound may pose steric hindrance during synthesis compared to para- or meta-substituted analogs.
  • Safety Considerations : Analogous compounds (e.g., 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile ) highlight the need for careful handling of biphenyl derivatives with reactive substituents .
  • Applications : Further research is needed to explore the biological activity and material properties of This compound , leveraging insights from its structural relatives.

Biological Activity

2'-Formyl-biphenyl-3-carbonitrile is a compound of interest due to its unique chemical structure, which includes both formyl and nitrile functional groups. This compound has been the subject of various biological studies, revealing its potential applications in medicinal chemistry and biochemistry. This article synthesizes existing research findings regarding its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure:

  • Molecular Formula: C14H9N
  • Molecular Weight: 209.23 g/mol
  • CAS Number: 223575-89-1

The compound features a biphenyl core with a formyl group at the 2' position and a carbonitrile group at the 3-position, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes. The following pathways are involved:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Protein Interaction: It can modulate protein-ligand interactions, which are crucial in cellular signaling and regulation.

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The evaluation of cytotoxicity typically employs several assays:

Assay Type Description Advantages
MTT AssayMeasures cell viability based on mitochondrial activityWidely accepted standard
Colony Formation AssayAssesses the ability of cells to grow in low-adherence conditionsEvaluates long-term survival and proliferation
Apoptosis DetectionUses fluorescent markers to identify apoptotic cellsProvides insights into cell death mechanisms

In vitro studies indicate that the compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria .

Case Studies

  • Study on Cancer Cell Lines:
    • A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated a dose-dependent decrease in cell viability with IC50 values determined through MTT assays.
  • Antimicrobial Evaluation:
    • In another study, the compound was tested against Acinetobacter baumannii, revealing significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) was established, indicating its potential as a lead compound for antibiotic development .

Q & A

Q. What synthetic methodologies are commonly employed for 2'-Formyl-biphenyl-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling to construct the biphenyl backbone, followed by regioselective formylation. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) under inert atmosphere facilitates coupling between 3-cyanophenylboronic acid and a halogenated benzaldehyde precursor . Post-coupling, Vilsmeier-Haack formylation (using POCl₃/DMF) introduces the formyl group. Optimization includes monitoring reaction progress via TLC and adjusting temperature (80–120°C) to balance yield and purity. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?

  • Methodological Answer :
  • ¹H NMR : The formyl proton appears as a singlet near δ 9.8–10.2 ppm, while nitrile groups do not exhibit protons. Aromatic protons show splitting patterns dependent on substitution (e.g., meta-substituted CN groups cause distinct coupling) .
  • IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups.
  • MS : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 223.0895 for C₁₄H₁₀N₂O), with fragmentation patterns verifying structural integrity .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between predicted and observed NMR/IR data often arise from conformational flexibility or solvent effects. For example, unexpected downfield shifts in aromatic protons may indicate π-stacking interactions. Cross-validation via X-ray crystallography (e.g., CCDC data for analogous biphenyl carbonitriles ) or computational modeling (DFT calculations for optimized geometries) resolves ambiguities. Contradictions in mass spectra require re-examining ionization conditions (e.g., solvent adducts in ESI-MS) .

Q. How can computational tools predict synthetic pathways and regioselectivity for this compound derivatives?

  • Methodological Answer : Retrosynthetic analysis using AI-driven platforms (e.g., Pistachio or Reaxys databases) identifies feasible routes by comparing reaction templates for biphenyl systems . Density Functional Theory (DFT) predicts regioselectivity in formylation: electron-donating groups (e.g., -OCH₃) direct formylation to para positions, while electron-withdrawing groups (e.g., -CN) favor meta substitution. Solvent polarity and catalyst choice are further modeled using COSMO-RS simulations.

Q. What are the challenges in stabilizing this compound under varying storage conditions?

  • Methodological Answer : The formyl group is prone to oxidation, leading to carboxylic acid byproducts. Stability studies recommend storage at –20°C under argon, with desiccants to prevent hydrolysis. Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via HPLC reveal decomposition pathways. Adding radical scavengers (e.g., BHT) or using hydrochloride salts (as seen in analogous amino-biphenyl systems ) enhances shelf life.

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